molecular formula C20H26N2O2 B14453509 alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol CAS No. 74037-83-5

alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol

Cat. No.: B14453509
CAS No.: 74037-83-5
M. Wt: 326.4 g/mol
InChI Key: XIKHTMGVSBIVJU-UHFFFAOYSA-N
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Description

Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol: is a chemical compound that features a piperazine ring substituted with a phenyl group and a p-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol typically involves the reaction of p-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a low temperature to ensure selectivity and yield . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ, ceric ammonium nitrate (CAN), or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: p-Methoxybenzaldehyde.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new therapeutic agents .

Medicine: Its unique structure allows for the modulation of various biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the phenyl group contribute to its binding affinity and selectivity. The compound can modulate various signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

    Benzylpiperazine: A piperazine derivative with a benzyl group instead of a p-methoxybenzyl group.

    Phenylpiperazine: A simpler derivative with only a phenyl group attached to the piperazine ring.

    Methoxybenzylpiperazine: A compound with a methoxybenzyl group but lacking the phenyl group.

Uniqueness: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is unique due to the presence of both the p-methoxybenzyl and phenyl groups. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

74037-83-5

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C20H26N2O2/c1-24-20-9-7-17(8-10-20)15-19(23)16-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3

InChI Key

XIKHTMGVSBIVJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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